molecular formula C31H21N5O4S B11537379 N'-{(E)-[3-nitro-4-(quinolin-5-ylsulfanyl)phenyl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide

N'-{(E)-[3-nitro-4-(quinolin-5-ylsulfanyl)phenyl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide

Cat. No.: B11537379
M. Wt: 559.6 g/mol
InChI Key: DTCLFFPZAHXACD-DPNNOFEESA-N
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Description

N’-[(E)-[3-NITRO-4-(QUINOLIN-5-YLSULFANYL)PHENYL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE is a complex organic compound that features a quinoline and acridine moiety

Preparation Methods

The synthesis of N’-[(E)-[3-NITRO-4-(QUINOLIN-5-YLSULFANYL)PHENYL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE involves multiple steps. One common synthetic route includes the condensation of 3-nitro-4-(quinolin-5-ylsulfanyl)benzaldehyde with 2-(9-oxo-9,10-dihydroacridin-10-yl)acetohydrazide under specific reaction conditions . Industrial production methods may involve optimizing these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using agents like potassium permanganate.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions can occur at the nitro or quinoline moiety. Common reagents used in these reactions include acids, bases, and metal catalysts. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N’-[(E)-[3-NITRO-4-(QUINOLIN-5-YLSULFANYL)PHENYL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar compounds include other quinoline and acridine derivatives. Compared to these, N’-[(E)-[3-NITRO-4-(QUINOLIN-5-YLSULFANYL)PHENYL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE is unique due to its specific structural features and the presence of both quinoline and acridine moieties. This uniqueness may confer distinct chemical and biological properties .

Properties

Molecular Formula

C31H21N5O4S

Molecular Weight

559.6 g/mol

IUPAC Name

N-[(E)-(3-nitro-4-quinolin-5-ylsulfanylphenyl)methylideneamino]-2-(9-oxoacridin-10-yl)acetamide

InChI

InChI=1S/C31H21N5O4S/c37-30(19-35-25-11-3-1-7-22(25)31(38)23-8-2-4-12-26(23)35)34-33-18-20-14-15-29(27(17-20)36(39)40)41-28-13-5-10-24-21(28)9-6-16-32-24/h1-18H,19H2,(H,34,37)/b33-18+

InChI Key

DTCLFFPZAHXACD-DPNNOFEESA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)N/N=C/C4=CC(=C(C=C4)SC5=CC=CC6=C5C=CC=N6)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)NN=CC4=CC(=C(C=C4)SC5=CC=CC6=C5C=CC=N6)[N+](=O)[O-]

Origin of Product

United States

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